molecular formula C10H8BrNO3 B12881016 2-(Bromomethyl)benzo[d]oxazole-6-acetic acid

2-(Bromomethyl)benzo[d]oxazole-6-acetic acid

Cat. No.: B12881016
M. Wt: 270.08 g/mol
InChI Key: ROYDLMSUHCTHFZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzo[d]oxazole-6-acetic acid is a chemical compound with the molecular formula C10H8BrNO3 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)benzo[d]oxazole-6-acetic acid typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of 2-(chloromethyl)benzo[d]oxazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzo[d]oxazole-6-acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the bromomethyl group can yield different products with varying chemical properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

2-(Bromomethyl)benzo[d]oxazole-6-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine.

    2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxyl group instead of a bromomethyl group.

    2-(Methyl)benzo[d]oxazole: Lacks the halogen atom, making it less reactive.

Uniqueness

2-(Bromomethyl)benzo[d]oxazole-6-acetic acid is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

2-[2-(bromomethyl)-1,3-benzoxazol-6-yl]acetic acid

InChI

InChI=1S/C10H8BrNO3/c11-5-9-12-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3H,4-5H2,(H,13,14)

InChI Key

ROYDLMSUHCTHFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)OC(=N2)CBr

Origin of Product

United States

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